![molecular formula C17H14BrN3O2 B2378512 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941965-70-4](/img/structure/B2378512.png)

4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

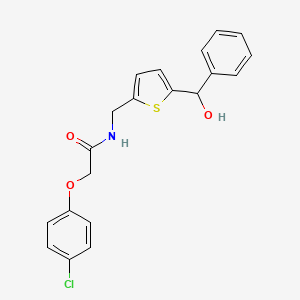

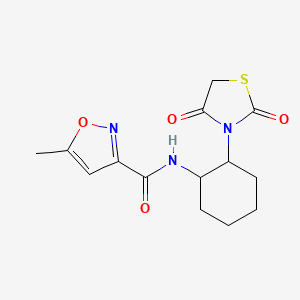

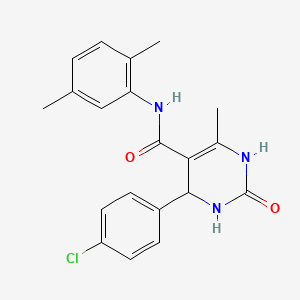

“4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C17H14BrN3O2. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact 3D structure is not provided in the available sources.Applications De Recherche Scientifique

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) discuss using related compounds as precursors for constructing new polyheterocyclic ring systems. These compounds exhibit in vitro antibacterial properties, highlighting their potential in pharmaceutical applications (Abdel‐Latif et al., 2019).

Antimalarial Activity

Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity against the erythrocytic stages of chloroquine-sensitive Pf 3D7 strain of malaria. These findings suggest the potential of these compounds in developing new antimalarial drugs (Mane et al., 2014).

Antipyrine Derivatives for Biological Applications

Saeed et al. (2020) investigated the synthesis and characterization of antipyrine derivatives, including their solid-state structures and interactions. This research contributes to understanding the pharmaceutical potential of such compounds (Saeed et al., 2020).

Anticancer Activity

Ghorab, El-Gazzar, and Alsaid (2014) explored the use of 4-aminoantipyrine as an intermediate for synthesizing pyrazolone derivatives, which were then screened for anticancer activity against a human tumor breast cancer cell line. Their findings provide insights into potential cancer treatments (Ghorab et al., 2014).

Anti-Influenza Virus Activities

Selvam et al. (2006) tested compounds related to 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide for antiviral activity against various strains of influenza, finding that some derivatives showed promising results. This research can help develop new antiviral drugs (Selvam et al., 2006).

Mécanisme D'action

While the specific mechanism of action for this compound is not detailed in the available sources, pyridopyrimidine derivatives are known to target several biological pathways. For instance, some derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and methylation reactions .

Propriétés

IUPAC Name |

4-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDXCKMMKFNRBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)